Y06036 - 1832671-96-1

Y06036

Catalog Number: EVT-286278
CAS Number: 1832671-96-1
Molecular Formula: C16H15BrN2O5S
Molecular Weight: 427.269
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Y06036 is a potent BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Y06036 bounds to the BRD4(1) bromodomain with Kd values of 82 nM. Y06036 also exhibited high selectivity over other non-BET subfamily members. Y06036 potently inhibited cell growth, colony formation, and the expression of AR, AR regulated genes, and MYC in prostate cancer cell lines. Y06036 also demonstrated therapeutic effects in a C4-2B CRPC xenograft tumor model in mice.
Overview

Y06036 is a synthetic compound that has garnered attention in the field of medicinal chemistry and pharmacology. It is primarily recognized for its potential therapeutic applications, particularly in the treatment of various diseases. The compound is classified under a specific category based on its chemical structure and biological activity, which influences its utility in scientific research and clinical applications.

Source

Y06036 was first identified during a screening process aimed at discovering new pharmacological agents. Its structure and properties were elucidated through a combination of high-throughput screening methods and subsequent optimization processes. The compound is synthesized in laboratory settings, utilizing various organic synthesis techniques.

Classification

Y06036 is classified as a small organic molecule with potential pharmaceutical applications. Its classification can be further refined based on its functional groups, mechanism of action, and target biological pathways. This classification aids researchers in understanding its potential interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of Y06036 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available organic precursors, which are chosen based on their ability to undergo specific reactions to form the desired compound.
  2. Reactions: Common reactions used in the synthesis include nucleophilic substitutions, cyclizations, and coupling reactions. These reactions are carefully controlled to ensure high yield and purity of the final product.
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to remove any impurities or by-products.

Technical Details

The synthetic route may involve multi-step procedures that require precise control over reaction conditions such as temperature, pH, and reaction time. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of Y06036 throughout the synthesis process.

Molecular Structure Analysis

Structure

The molecular structure of Y06036 can be represented by its chemical formula, which provides insight into its composition. The compound typically features a complex arrangement of atoms that contribute to its biological activity.

Data

  • Molecular Formula: CxHyNzOw (exact values depend on the specific structure).
  • Molecular Weight: Determined using mass spectrometry.
  • Structural Representation: The three-dimensional structure can be modeled using computational chemistry software to predict its interactions with biological targets.
Chemical Reactions Analysis

Reactions

Y06036 participates in various chemical reactions that can modify its structure and enhance its pharmacological properties. Key reactions include:

  1. Functional Group Modifications: These reactions allow for the introduction of different functional groups that can improve solubility or selectivity for biological targets.
  2. Degradation Pathways: Understanding how Y06036 degrades under different conditions is crucial for assessing its stability and shelf life.

Technical Details

Kinetic studies may be performed to evaluate the rates of these reactions under varying conditions, providing insights into optimal storage and handling practices for Y06036.

Mechanism of Action

Process

The mechanism of action for Y06036 involves its interaction with specific biological targets within cells. This interaction often leads to modulation of biochemical pathways that are implicated in disease processes.

Data

  • Target Identification: Research has identified potential targets such as enzymes or receptors that Y06036 may bind to.
  • Biological Assays: In vitro assays are conducted to assess the efficacy of Y06036 in inhibiting or activating these targets, providing quantitative data on its potency.
Physical and Chemical Properties Analysis

Physical Properties

Y06036 exhibits several notable physical properties:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Solubility profiles in various solvents (e.g., water, ethanol) are determined to inform formulation strategies.
  • Melting Point: Characterized using differential scanning calorimetry.

Chemical Properties

  • Stability: Stability studies under various environmental conditions (temperature, light exposure) help determine the shelf life.
  • Reactivity: Reactivity with common reagents is assessed to understand potential side reactions during storage or formulation.
Applications

Y06036 has several scientific uses, particularly in drug discovery and development:

  • Pharmaceutical Research: Investigated as a lead compound for developing new therapies targeting specific diseases.
  • Biochemical Studies: Utilized in research to elucidate biological pathways and mechanisms underlying disease states.
  • Clinical Trials: Potential candidates for clinical trials aimed at evaluating safety and efficacy in human subjects.

Through ongoing research and development efforts, Y06036 may contribute significantly to advancements in therapeutic strategies across various medical fields.

Introduction to Y06036 as a BET Bromodomain Inhibitor

Epigenetic Modulation and BRD4 Targeting in Oncology

Y06036 represents a mechanistically distinct class of anticancer agents that selectively target epigenetic reader domains. As a Bromodomain and Extra-Terminal (BET) inhibitor, Y06036 specifically disrupts the function of BRD4—a critical epigenetic regulator that binds acetylated lysine residues on histone tails. This binding event facilitates transcriptional elongation through recruitment of the P-TEFb complex, driving expression of oncogenes like MYC and lineage-specific factors such as the androgen receptor (AR) in prostate cancer [4]. Dysregulated BRD4 activity occurs across malignancies through overexpression, chromosomal translocations (e.g., BRD4-NUT fusion in NUT midline carcinoma), and amplified signaling pathways [4]. By competitively inhibiting BRD4's bromodomain, Y06036 disrupts oncogenic transcription programs without altering the DNA sequence itself—a hallmark of epigenetic therapeutics [2] [5].

Structural Classification of Y06036: 3-Methyl-Benzo[d]Isoxazole Derivatives

Y06036 (chemical name: 5-Bromo-2-methoxy-N-(6-methoxy-3-methylbenzo[d]-isoxazol-5-yl)benzenesulfonamide) belongs to the 3-methylbenzo[d]isoxazole chemotype. Its molecular structure (C₁₆H₁₅BrN₂O₅S; MW: 427.27 g/mol) features three pharmacologically critical regions [5] [9]:

Table 1: Structural Features of Y06036

Structural RegionChemical ComponentsFunctional Role
Core Heterocycle3-Methylbenzo[d]isoxazoleMimics acetyl-lysine interaction
Sulfonamide Linker-NS(=O)(=O)- groupHydrogen bonding with conserved Asn140
Halogenated Aryl Domain5-Bromo-2-methoxybenzene ringHydrophobic interactions with ZA/BC loops
Methoxy Substituents-OCH₃ at C2 and C6' positionsSolubility optimization and steric control

The benzoisoxazole core serves as an acetyl-lysine bioisostere, enabling high-affinity docking into the conserved asparagine-lined binding pocket of BRD4(1). The sulfonamide linker forms critical hydrogen bonds with Asn140 in the BRD4 binding cavity, while the brominated aryl moiety engages in hydrophobic interactions with the ZA and BC loops—regions governing binding specificity among bromodomains [1] [5]. This precise molecular arrangement yields exceptional binding affinity (Kd = 82 nM) and selectivity for BET bromodomains over other epigenetic readers [1] [9].

Historical Development of BET Inhibitors and Y06036’s Position in Pharmacological Research

The discovery of BET proteins as druggable epigenetic targets catalyzed a decade-long surge in inhibitor development. First-generation pan-BET inhibitors like (+)-JQ1 (2010) and I-BET762 (2011) established proof-of-concept for bromodomain inhibition in oncology but exhibited limited selectivity and pharmacokinetic challenges [4]. Y06036 emerged from structure-based optimization campaigns focused on improving specificity and drug-like properties. It was rationally designed through iterative medicinal chemistry cycles that systematically modified the benzoisoxazole scaffold and peripheral substituents to enhance BRD4 binding while minimizing off-target effects [5].

Y06036 occupies a distinct niche within the BET inhibitor landscape due to its:

  • Selectivity Profile: Maintains sub-100 nM affinity for BRD4 while showing minimal interaction with non-BET bromodomains (e.g., CREBBP, BAZ2B) [1] [5]
  • CRPC-Focused Development: Designed explicitly for castration-resistant prostate cancer (CRPC) where AR signaling persists despite androgen deprivation [5]
  • Transcriptional Specificity: Demonstrates preferential suppression of AR/MYC-dependent transcription over global transcriptional shutdown [2] [5]

Properties

CAS Number

1832671-96-1

Product Name

Y06036

IUPAC Name

5-bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide

Molecular Formula

C16H15BrN2O5S

Molecular Weight

427.269

InChI

InChI=1S/C16H15BrN2O5S/c1-9-11-7-12(15(23-3)8-14(11)24-18-9)19-25(20,21)16-6-10(17)4-5-13(16)22-2/h4-8,19H,1-3H3

InChI Key

KVGNGFGTOSOVPB-UHFFFAOYSA-N

SMILES

CC1=NOC2=CC(=C(C=C12)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC)OC

Solubility

Soluble in DMSO

Synonyms

Y06036; Y-06036; Y 06036.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.